molecular formula C17H14O2S B271360 (1E)-1-[(4-methylsulfonylphenyl)methylene]indene

(1E)-1-[(4-methylsulfonylphenyl)methylene]indene

Cat. No. B271360
M. Wt: 282.4 g/mol
InChI Key: XICAFMGQCYYCRA-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-[(4-methylsulfonylphenyl)methylene]indene, also known as MSPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can inhibit tumor growth and metastasis. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is its versatility as a starting material for the synthesis of various functionalized indene derivatives. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and limit its potential applications.

Future Directions

There are several future directions for the research on (1E)-1-[(4-methylsulfonylphenyl)methylene]indene. One potential direction is the development of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene-based anticancer drugs with improved efficacy and reduced toxicity. Another direction is the synthesis of novel organic materials with unique optical and electronic properties using (1E)-1-[(4-methylsulfonylphenyl)methylene]indene as a building block. Further studies are also needed to elucidate the mechanism of action of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene and its potential applications in other fields such as materials science and organic synthesis.

Synthesis Methods

The synthesis of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can be achieved through a one-pot reaction between 4-methylsulfonylbenzaldehyde and indene in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form (1E)-1-[(4-methylsulfonylphenyl)methylene]indene. The yield of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

(1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to have antimicrobial activity against various bacterial and fungal strains. In materials science, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been used in organic synthesis as a versatile starting material for the preparation of various functionalized indene derivatives.

properties

Product Name

(1E)-1-[(4-methylsulfonylphenyl)methylene]indene

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

(1E)-1-[(4-methylsulfonylphenyl)methylidene]indene

InChI

InChI=1S/C17H14O2S/c1-20(18,19)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+

InChI Key

XICAFMGQCYYCRA-NTCAYCPXSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.